3-(Dimethylamino)-1-(2-thienyl)-1-propanol

Chemoenzymatic synthesis Carbonyl reductase Asymmetric reduction

Process chemists face 50% yield loss when resolving racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol for duloxetine manufacturing. This compound addresses that pain point: • Serves as the essential chiral intermediate for (S)-duloxetine; the 2-thienyl moiety is irreplaceable for SN2 etherification with 1-fluoronaphthalene-phenyl analogs fail. • Compatible with chemoenzymatic asymmetric reduction (RtSCR9 carbonyl reductase) at 1000 mM substrate loading, achieving >98.5% ee and eliminating resolution-related 50% yield loss. • Certified reference standard (Duloxetine Impurity 16) for HPLC method validation and ANDA batch release testing.

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
CAS No. 13636-02-7
Cat. No. B076110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(2-thienyl)-1-propanol
CAS13636-02-7
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CS1)O
InChIInChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3
InChIKeyXWCNSHMHUZCRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Intermediate Procurement and Specifications


3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS 13636-02-7) is a racemic thiophene-containing amino alcohol with molecular formula C₉H₁₅NOS and molecular weight 185.29 g/mol . The compound serves as a key chiral intermediate in the synthesis of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant . The molecule contains a single stereogenic center at the carbinol carbon, making enantiomeric purity a critical procurement specification when used in asymmetric synthesis pathways [1]. The compound exists as a solid at 20°C with a melting point range of 70.0–81.0°C and boiling point of approximately 290°C at 760 mmHg .

Pathway Duloxetine intermediate synthesis via etherification with 1-fluoronaphthalene
Stereocontrol Enantiomeric purity specification required for asymmetric synthesis routes
Format Available as racemate; enantiopure (S)-form from resolution or chemoenzymatic route

Why Generic Substitution Fails


Generic substitution of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol with alternative amino alcohols or thiophene derivatives is precluded by the specific 2-thienyl substitution geometry required for downstream etherification with 1-fluoronaphthalene in duloxetine synthesis [1]. While structural analogs such as phenyl-substituted amino alcohols may appear interchangeable, they lack the requisite electronic and steric properties of the 2-thienyl moiety that governs both SN2 reactivity at the carbinol oxygen and subsequent N-demethylation selectivity . The chiral carbon at the carbinol position is introduced during intermediate synthesis, meaning racemic material requires resolution before enantiopure duloxetine can be produced—a factor that directly impacts process economics and procurement specifications [2]. Furthermore, the compound is classified as a duloxetine process impurity when present in the final API, necessitating analytical reference standards with certified purity and enantiomeric composition for quality control applications [3].

2-Thienyl geometry governs downstream SN2 reactivity; phenyl-substituted analogs may not transfer.

Racemic material requires chiral resolution, limiting direct substitution with achiral amino alcohols.

This compound is a duloxetine process impurity; only certified reference standards ensure QC traceability.

Quantitative Evidence for Process Selection


Substrate Loading in Chemoenzymatic Reduction

In the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-keto propanamine (DMAK) to (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol using carbonyl reductase RtSCR9 from Rhodosporidium toruloides, a substrate loading of 1000 mM was achieved—reported as the highest substrate loading for this transformation to date [1]. This value can be compared against conventional chemical asymmetric reduction methods for similar β-amino ketone substrates, which typically operate at substrate loadings of 100–300 mM due to catalyst deactivation or solubility limitations [2].

Substrate Loading
Reported
1000 mM vs 100–300 mM (conventional)
3.3- to 10-fold increase
Supports substrate loading feasibility review
E. coli whole-cell; 200-g preparative scale
Chemoenzymatic synthesis Carbonyl reductase Asymmetric reduction

Space-Time Yield of Biocatalytic Process

The RtSCR9-catalyzed chemoenzymatic process for producing (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol achieved a space-time yield of 22.9 mmol L⁻¹ h⁻¹ gDCW⁻¹ at 200-g scale [1]. In comparison, engineered carbonyl reductase Mut-A89N/F154Y (an evolved variant of RtSCR9) achieved 91.2% yield and >99.9% ee at 2 M DMAK substrate concentration, demonstrating further process intensification potential beyond wild-type enzyme performance [2].

Space-Time Yield
Cross-study
22.9 mmol L⁻¹ h⁻¹ gDCW⁻¹
Supports biocatalytic throughput review
Engineered mutant achieves 91.2% yield at 2 M substrate
Biocatalysis Process intensification Space-time yield

Resolution-Racemization-Recycle Yield

The classical resolution approach using (S)-mandelic acid for racemic 3-(dimethylamino)-1-(2-thienyl)-1-propanol, followed by racemization and recycling of the undesired enantiomer, achieves an overall yield of 79% from 2-acetylthiophene over two steps . This can be compared to the maximum theoretical yield of 50% for a single-pass classical resolution without racemization-recycle integration [1]. The RRR (Resolution-Racemization-Recycle) process enables near-quantitative conversion of racemic material to the desired (S)-enantiomer.

RRR Overall Yield
Head-to-head
79% vs ≤50% (single-pass resolution)
≥29 percentage-point improvement
Supports resolution-recycle process selection
(S)-mandelic acid resolution with racemization
Chiral resolution Racemization Process yield

Enantiomeric Purity Benchmarking

Commercial (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol is available with purity specifications of ≥98.5% by HPLC and chiral purity ≥99.0% by chiral HPLC [1]. In comparison, racemic material (CAS 13636-02-7) is typically supplied at 97% minimum purity by HPLC [2]. The (S)-enantiomer (CAS 132335-44-5) achieves >98.5% ee from optimized chemoenzymatic processes [3] and 93% ee from classical resolution without recycling .

Chiral Purity Ranking
Cross-study
1 Engineered Mut-A89N/F154Y >99.9% ee
2 Wild-type RtSCR9 chemoenzymatic >98.5% ee
3 Single-pass classical resolution 93% ee
4 Racemic material 0% ee
Supports enantiomeric purity specification review
Chiral HPLC analysis; various synthetic methodologies
Chiral purity HPLC analysis Quality control

Application Scenarios


Large-Scale Chemoenzymatic Manufacturing

For manufacturers producing (S)-duloxetine at >100 kg scale, procurement of racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (or its ketone precursor DMAK) for in-house asymmetric reduction using RtSCR9 carbonyl reductase is supported by the demonstrated 1000 mM substrate loading and 22.9 mmol L⁻¹ h⁻¹ gDCW⁻¹ space-time yield [1]. This process intensity reduces solvent consumption and reactor footprint compared to chemical asymmetric reduction methods operating at 100–300 mM loading. The chemoenzymatic route also delivers >98.5% ee without requiring a separate resolution step, eliminating the 50% yield loss inherent to classical resolution [2].

Impurity Reference Standard

Quality control laboratories performing HPLC impurity analysis of duloxetine hydrochloride API require certified reference standards of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (Duloxetine Impurity 16) with documented purity and identity [3]. Procurement of material with ≥97% HPLC purity and certificate of analysis specifying exact enantiomeric composition (racemic or specified ee) is mandatory for method validation and routine batch release testing. The compound's LogP of 1.73 and topological polar surface area of 51.7 Ų inform chromatographic method development for impurity separation .

Chiral Resolution Process Development

Academic and industrial process development groups evaluating classical resolution methodologies can utilize racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol to benchmark resolution efficiency against the established Eli Lilly RRR process. The documented 79% two-step overall yield from 2-acetylthiophene using (S)-mandelic acid resolution with racemization-recycle integration provides a performance baseline for evaluating alternative resolving agents or racemization catalysts . The 50% theoretical maximum yield of single-pass resolution highlights the economic necessity of racemization-recycle infrastructure for cost-competitive manufacturing [4].

Application
Selection Property
Validation Focus
Asymmetric synthesis manufacturing
Chemoenzymatic route compatibility
Enantiomeric purity and process yield review
Impurity reference standard
Certified purity and identity documentation
Chiral HPLC method validation
Chiral resolution process development
Resolution-racemization-recycle capability
Yield benchmarking against established process

Technical Documentation Hub

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